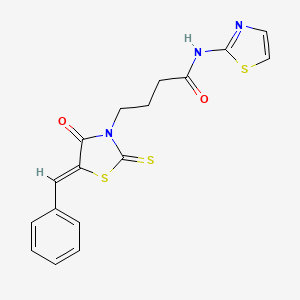
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide, also known as Thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research. ThT has a unique chemical structure that allows it to bind with amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Scientific Research Applications
Synthesis and Biological Importance
The synthesis and biological importance of benzothiazole derivatives, including compounds related to (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide, have been extensively studied. Benzothiazoles are known for a broad spectrum of biological activities, making them significant in medicinal chemistry. Their applications span from therapeutic agents for rheumatoid arthritis and lupus (e.g., Frentizole) to fungicides and herbicides in agricultural use. This wide range of activities is attributed to the physicochemical properties of benzothiazole and its derivatives, which can be tailored through various synthetic methodologies. These compounds have been the focus of numerous studies aimed at understanding their pharmacological activities and proposing them as new pharmacophores [M. Rosales-Hernández et al., 2022].
Therapeutic Potential in Anticancer Research
Benzothiazole derivatives exhibit a significant therapeutic potential, particularly in anticancer research. The structural simplicity of benzothiazole, combined with its ability to serve as a ligand to various biomolecules, has attracted medicinal chemists' interest. These compounds, including the 2-arylbenzothiazoles, are under development for treating cancer, highlighting the growing importance of the benzothiazole nucleus in drug discovery. Their ability to interact with various biological targets has made them a focal point for developing new chemotherapeutic agents [A. Kamal et al., 2015].
Advancement in Pharmacological Activities
The pharmacological activities of benzothiazole derivatives have been subject to continuous research, with advancements in their applications being reported. These compounds are known for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. The molecular structures of some potent drugs, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton. This highlights the compound's utility in designing novel therapeutic agents and its role in future research aimed at addressing a variety of health conditions [Sumit et al., 2020].
properties
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S3/c21-14(19-16-18-8-10-24-16)7-4-9-20-15(22)13(25-17(20)23)11-12-5-2-1-3-6-12/h1-3,5-6,8,10-11H,4,7,9H2,(H,18,19,21)/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPNGEMSWHKMKG-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

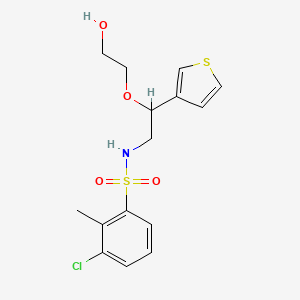
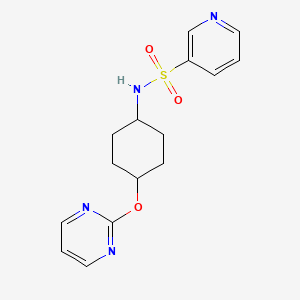
![3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2755907.png)
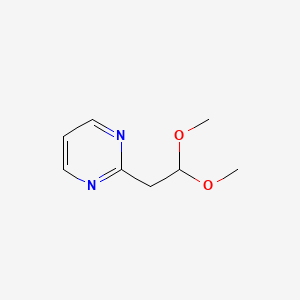
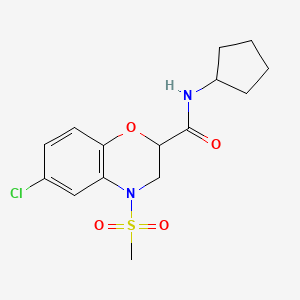
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2755910.png)

![4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2755916.png)
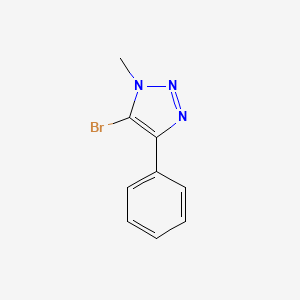

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2755921.png)
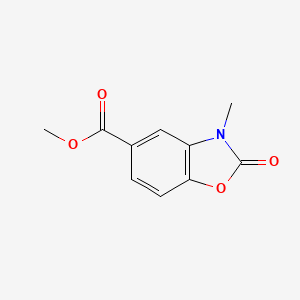
![3-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B2755926.png)
![2-{[2-(dimethylamino)cyclopentyl]oxy}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2755927.png)